
5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile is a chemical compound with the molecular formula C16H14N2OS . It has an average mass of 282.360 Da and a monoisotopic mass of 282.082672 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Synthesis and Medicinal Chemistry
5-Acetyl-2-(benzylsulfanyl)-6-methylnicotinonitrile and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds. Studies have shown their utility in the preparation of compounds with potential antimicrobial, anticancer, and enzymatic inhibition properties.
Antimicrobial and Antifungal Activity : Synthesis of derivatives, such as substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite, has been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Chaitanya et al., 2017).
Anticancer Properties : Studies involving the synthesis of 2-amino-3-cyanopyridine derivatives from this compound have shown promising results in anticancer assessments, underscoring the significance of these compounds in cancer research (Mansour et al., 2021).
Heterocyclic Synthesis : The compound and its related structures are used in synthesizing a wide variety of heterocyclic compounds. For instance, it's used in preparing indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, which have been evaluated for their antimicrobial activities, demonstrating the diverse applications of these compounds in creating new therapeutic agents (Behbehani et al., 2011).
Enzymatic Inhibition : Certain synthesized derivatives from this compound have been studied for their ability to inhibit enzymes like butyrylcholinesterase (BChE), indicating their potential in treating diseases like Alzheimer's. Some compounds have shown even higher inhibitory activity against BChE compared to clinically used drugs, highlighting their potential in drug discovery (Magar et al., 2021).
Antibacterial Properties : Novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety have shown significant biological activities against various bacteria, underscoring their potential in developing new antibacterial agents (Mahdi et al., 2016).
properties
IUPAC Name |
5-acetyl-2-benzylsulfanyl-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-15(12(2)19)8-14(9-17)16(18-11)20-10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKMPPVHACAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=CC=CC=C2)C#N)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2397108.png)
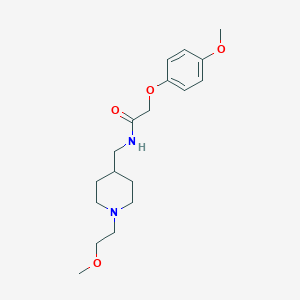
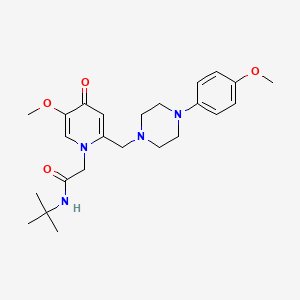
![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)
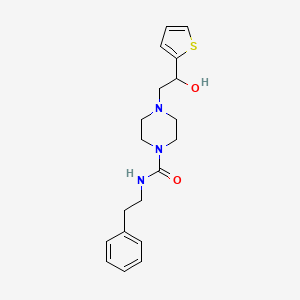

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2397117.png)

![3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397121.png)

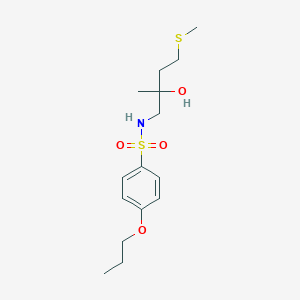
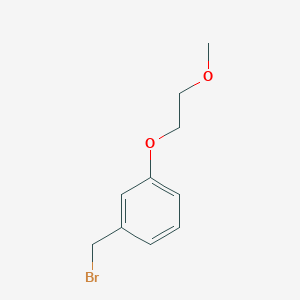
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)